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Compound of Interest

Compound Name: 4-Amino-1-pentanol-d4

Cat. No.: B1144809 Get Quote

Technical Guide: 4-Amino-1-pentanol-d4
For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Amino-1-pentanol-d4 is a deuterated form of 4-amino-1-pentanol. Stable isotope-labeled

compounds, such as 4-Amino-1-pentanol-d4, are crucial tools in various scientific disciplines,

particularly in analytical chemistry and drug development. Their primary application lies in their

use as internal standards for quantitative mass spectrometry (MS) analyses, such as liquid

chromatography-mass spectrometry (LC-MS). The incorporation of deuterium atoms results in

a compound that is chemically identical to its non-deuterated counterpart but has a higher

molecular weight. This mass difference allows for its clear differentiation in a mass

spectrometer, making it an ideal internal standard to correct for variations in sample preparation

and instrument response. This technical guide provides a comprehensive overview of the

chemical properties, a plausible synthesis route, a general analytical protocol for its use as an

internal standard, and a workflow for its application in pharmacokinetic studies.

Chemical and Physical Properties
Quantitative data for 4-Amino-1-pentanol-d4 is not extensively available in public literature.

The following tables summarize the available information for the deuterated compound and its

non-deuterated analogue, 4-Amino-1-pentanol.

Table 1: Properties of 4-Amino-1-pentanol-d4
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Property Value Source

CAS Number 1216666-53-3 (free base) [1][2][3]

1216414-18-4 (HCl salt) [4]

Molecular Formula C₅H₉D₄NO [1][3]

C₅H₁₀D₄ClNO (HCl salt) [4]

Molecular Weight 107.19 g/mol [3]

143.65 g/mol (HCl salt) [4]

Appearance Data not available

Melting Point Data not available

Boiling Point Data not available

Density Data not available

Storage Conditions 2-8°C, under inert gas Vendor Information

Table 2: Properties of 4-Amino-1-pentanol (Non-deuterated)
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Property Value Source

CAS Number 927-55-9 [5][6]

Molecular Formula C₅H₁₃NO [6]

Molecular Weight 103.17 g/mol [6]

Appearance
Off-White to Pale Yellow Low

Melting Solid
[6]

Melting Point 32 °C [5]

Boiling Point 174.7 °C at 760 mmHg [5]

Density 0.915 g/cm³ [5]

Flash Point 59.4 °C [5]

Refractive Index 1.449 [5]

Synthesis Protocol
A detailed experimental protocol for the synthesis of 4-Amino-1-pentanol-d4 is not readily

available in the public domain. However, a plausible synthesis route can be inferred from

patented methods for its non-deuterated analogue, 5-amino-1-pentanol. A common industrial

synthesis involves the hydration of 3,4-dihydro-2H-pyran followed by reductive amination. To

obtain the d4-labeled compound, a deuterated starting material would be required.

Plausible Synthesis of 4-Amino-1-pentanol-d4 (Inferred)

A potential route for the synthesis of 4-Amino-1-pentanol-d4 could involve the following

conceptual steps:

Deuteration of a suitable precursor: A commercially available starting material would need to

be deuterated at the desired positions. For 4-Amino-1-pentanol-d4, where the deuterium

atoms are on the carbon chain, a multi-step synthesis might be necessary, potentially

starting from a deuterated building block.
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Reductive Amination: A key step would likely be the reductive amination of a corresponding

deuterated ketone or aldehyde. For instance, a deuterated analogue of 4-oxopentan-1-ol

could be reacted with ammonia in the presence of a reducing agent (e.g., sodium

borohydride, catalytic hydrogenation) to introduce the amino group.

It is important to note that this is a conceptual pathway, and the actual synthesis would require

significant process development and optimization by skilled synthetic organic chemists.

General methods for the deuteration of organic molecules often involve techniques such as

acid- or base-catalyzed exchange with a deuterium source (e.g., D₂O), or the use of deuterated

reducing agents.[7]

Experimental Protocols: Use as an Internal Standard
The primary application of 4-Amino-1-pentanol-d4 is as an internal standard in quantitative

bioanalysis. Below is a general protocol for its use in an LC-MS/MS method for the

determination of an analogous, non-deuterated analyte in a biological matrix (e.g., plasma,

urine).

General LC-MS/MS Protocol using 4-Amino-1-pentanol-d4 as an Internal Standard

Preparation of Stock Solutions:

Prepare a stock solution of the non-deuterated analyte (e.g., 1 mg/mL) in a suitable

solvent (e.g., methanol, acetonitrile).

Prepare a stock solution of 4-Amino-1-pentanol-d4 (internal standard, IS) at a

concentration of 1 mg/mL in the same solvent.

Preparation of Calibration Standards and Quality Control Samples:

Prepare a series of calibration standards by spiking known concentrations of the analyte

stock solution into the blank biological matrix.

Prepare quality control (QC) samples at low, medium, and high concentrations in the same

manner.

Sample Preparation (Protein Precipitation - Example):
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To 100 µL of each calibration standard, QC sample, and unknown sample, add a fixed

volume (e.g., 10 µL) of the IS working solution (a diluted solution of the IS stock).

Add 300 µL of cold acetonitrile (or other suitable protein precipitation agent) to each

sample.

Vortex mix for 1 minute to precipitate proteins.

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis:

Liquid Chromatography (LC):

Use a suitable LC column (e.g., C18 reverse-phase) for chromatographic separation.

Develop a gradient elution method using appropriate mobile phases (e.g., water with

0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve good separation of

the analyte and IS from matrix components.

Mass Spectrometry (MS/MS):

Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+)

mode.

Optimize the MS parameters (e.g., declustering potential, collision energy) for both the

analyte and the IS by infusing their standard solutions.

Set up multiple reaction monitoring (MRM) transitions for the analyte and the IS. For

example:

Analyte: Precursor ion (M+H)⁺ → Product ion

IS (4-Amino-1-pentanol-d4): Precursor ion (M+H+4)⁺ → Product ion

Data Analysis:
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Integrate the peak areas of the analyte and the IS for each sample.

Calculate the peak area ratio (analyte peak area / IS peak area).

Construct a calibration curve by plotting the peak area ratio versus the analyte

concentration for the calibration standards.

Determine the concentration of the analyte in the QC and unknown samples by

interpolating their peak area ratios from the calibration curve.

Workflow Visualization
The following diagram illustrates a typical workflow for a pharmacokinetic (PK) study where 4-
Amino-1-pentanol-d4 could be employed as an internal standard for the quantification of a

structurally similar drug.

Pre-Study Phase In-Life Phase Bioanalytical Phase Pharmacokinetic Analysis

LC-MS/MS Method
Development

Internal Standard Selection
(4-Amino-1-pentanol-d4)

Informs
Method Validation Drug Administration

to Subjects
Validated Method Biological Sample

Collection (e.g., Blood)
Sample Preparation

(Spiking of IS) LC-MS/MS Analysis Data Processing &
Quantification

PK Parameter
Calculation (AUC, Cmax, etc.) Study Report

Click to download full resolution via product page

Caption: Workflow for a pharmacokinetic study utilizing 4-Amino-1-pentanol-d4 as an internal

standard.

Conclusion
4-Amino-1-pentanol-d4 is a valuable tool for researchers in the pharmaceutical and analytical

fields. Its primary utility as an internal standard in LC-MS assays enables accurate and precise

quantification of analogous analytes in complex biological matrices. While detailed public data

on its physicochemical properties and synthesis are scarce, its application follows well-

established principles for the use of stable isotope-labeled internal standards. The general

protocols and workflows provided in this guide offer a framework for the effective

implementation of 4-Amino-1-pentanol-d4 in research and development settings. For specific
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applications, it is recommended to obtain a certificate of analysis from the supplier, which may

contain more detailed lot-specific data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. alentris.org [alentris.org]

2. 4-Amino-1-pentanol-d4 | CAS No: 1216666-53-3 [aquigenbio.com]

3. file.medchemexpress.com [file.medchemexpress.com]

4. scbt.com [scbt.com]

5. Page loading... [wap.guidechem.com]

6. pharmaffiliates.com [pharmaffiliates.com]

7. mdpi.com [mdpi.com]

To cite this document: BenchChem. [4-Amino-1-pentanol-d4 chemical properties].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1144809#4-amino-1-pentanol-d4-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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